dfurin2
Description
Dfurin2 (Dfur2) is a proprotein convertase (PC) in Drosophila melanogaster, belonging to the subtilisin/kexin-like protease family. It plays a critical role in proteolytic activation of precursor proteins, such as the bone morphogenetic protein (BMP) decapentaplegic (DPP), by cleaving at specific consensus sites composed of basic amino acid pairs (e.g., Arg-X-Lys/Arg-Arg) . This compound is encoded by the Dfur2 gene, which shares homology with mammalian furin and other PCs . Structurally, this compound contains a catalytic domain, a P-domain essential for stability, and a unique C-terminal region with 10 repeats of a cysteine-rich motif (Cys-Xaa₂-Cys-Xaa₃-Cys-Xaa₅–₇-Cys-Xaa₂-Cys-Xaa₈–₁₅-Cys-Xaa₃-Cys-Xaa₉–₁₆), distinguishing it from vertebrate PCs like PC5 or PACE4, which have only five repeats .
This compound is indispensable for embryonic development and tissue patterning. For example, it processes the DPP precursor at three furin cleavage sites (FSI–III), enabling long-range BMP signaling essential for dorsal-ventral axis formation in Drosophila . Unlike vertebrate BMP4, which requires a single cleavage, DPP maturation involves sequential cleavages initiated at FSII, followed by FSI and FSIII, with both Dfurin1 and this compound contributing to this process .
Properties
CAS No. |
148294-73-9 |
|---|---|
Molecular Formula |
C13H11F17O |
Synonyms |
dfurin2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Proprotein Convertases
Dfurin2 vs. Other Drosophila Convertases
Key Findings :
- Dfurin1 and this compound exhibit overlapping substrate specificities but differ in biosynthetic trafficking. For instance, this compound is more efficiently secreted than Dfurin1 in cells with secretory granules .
- Unlike Amon, which specializes in neuropeptide processing, this compound is essential for developmental signaling pathways like BMP/DPP .
This compound vs. Vertebrate Proprotein Convertases
Key Findings :
- This compound’s extended cysteine-rich domain may enhance substrate binding or stability compared to vertebrate PCs .
- Vertebrate BMP4 requires only one cleavage by furin/PC5, whereas Drosophila DPP relies on sequential cleavages by Dfurin1/2, reflecting evolutionary adaptation in BMP signaling .
Structural and Functional Divergence in Invertebrates vs. Vertebrates
Research Implications and Unresolved Questions
- Mechanistic Flexibility : The tolerance of this compound to cleave DPP at multiple sites suggests evolutionary flexibility in BMP signaling .
- Therapeutic Potential: this compound’s unique structure could inspire inhibitors targeting parasitic or viral PCs .
- Open Questions: How do Dfurin1/2 coordinate spatially during embryogenesis? Does this compound process non-BMP substrates in immune or neural contexts?
Tables
Table 1. Cleavage Site Comparison: DPP (Drosophila) vs. BMP4 (Vertebrates)
Table 2. Cysteine Motif Repeats Across PCs
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